molecular formula C21H29N3O8 B14040527 (s)-2,2'-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid

(s)-2,2'-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid

Cat. No.: B14040527
M. Wt: 451.5 g/mol
InChI Key: LCZMQXJFJSCHIR-INIZCTEOSA-N
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Description

(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, an ethoxyphenyl group, and multiple carboxymethyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The carboxymethyl groups are then added via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-methoxyphenyl)propan-2-yl)azanediyl)diacetic acid
  • (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-yl)azanediyl)diacetic acid

Uniqueness

Compared to similar compounds, (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid exhibits unique properties due to the presence of the ethoxyphenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C21H29N3O8

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-3-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C21H29N3O8/c1-2-32-17-5-3-15(4-6-17)9-16(24(13-20(28)29)14-21(30)31)10-23-8-7-22(11-18(23)25)12-19(26)27/h3-6,16H,2,7-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)/t16-/m0/s1

InChI Key

LCZMQXJFJSCHIR-INIZCTEOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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